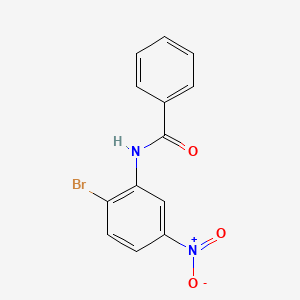

N-(2-bromo-5-nitrophenyl)benzamide

Description

BenchChem offers high-quality N-(2-bromo-5-nitrophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-5-nitrophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H9BrN2O3 |

|---|---|

Molecular Weight |

321.13 g/mol |

IUPAC Name |

N-(2-bromo-5-nitrophenyl)benzamide |

InChI |

InChI=1S/C13H9BrN2O3/c14-11-7-6-10(16(18)19)8-12(11)15-13(17)9-4-2-1-3-5-9/h1-8H,(H,15,17) |

InChI Key |

DCSTVCPLZUUSAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: N-(2-bromo-5-nitrophenyl)benzamide

CAS Registry Number: 737765-82-1 Document Type: Technical Guide & Synthetic Workflow Version: 2.0 (Scientific Reference Series)

Part 1: Executive Summary

N-(2-bromo-5-nitrophenyl)benzamide is a high-value synthetic intermediate belonging to the class of ortho-halo-N-arylbenzamides. Unlike simple amides, this compound possesses two strategic "chemical handles" that make it a linchpin in the synthesis of fused nitrogen heterocycles:

-

The ortho-Bromine: A highly reactive site for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and intramolecular cyclization (Heck-type reactions).

-

The meta-Nitro Group (relative to Br): An electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (

) and serves as a latent amine functionality for subsequent annulation reactions.

This guide details the synthesis, characterization, and downstream applications of this compound, specifically focusing on its utility in generating phenanthridinones and quinazolinones , which are privileged scaffolds in oncology and kinase inhibitor discovery.

Part 2: Chemical Profile & Properties[1][2][3]

Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | N-(2-bromo-5-nitrophenyl)benzamide | |

| Molecular Formula | ||

| Molecular Weight | 321.13 g/mol | |

| Appearance | Pale yellow to off-white solid | Nitro group confers yellow tint |

| Solubility | DMSO, DMF, hot EtOAc | Poor solubility in water/hexane |

| Melting Point | >180 °C (predicted) | High crystallinity due to H-bonding |

| Electronic Character | Electron-deficient A-ring | Activated for Pd-oxidative addition |

Structural Analysis

The molecule features a twisted conformation where the amide bond is typically trans. The ortho-bromine atom exerts steric pressure, forcing the amide carbonyl out of planarity with the aniline ring, which paradoxically aids in certain intramolecular cyclization mechanisms by reducing the entropic penalty of ring closure.

Part 3: Synthetic Protocol (Authoritative)

Objective: Synthesis of N-(2-bromo-5-nitrophenyl)benzamide on a 10 mmol scale.

Reaction Mechanism

The synthesis proceeds via a standard nucleophilic acyl substitution (Schotten-Baumann conditions). The amine nitrogen of 2-bromo-5-nitroaniline attacks the electrophilic carbonyl carbon of benzoyl chloride . The presence of the electron-withdrawing nitro group on the aniline reduces the nucleophilicity of the amine, requiring the use of a non-nucleophilic base (pyridine or triethylamine) and often elevated temperatures or DMAP catalysis.

Step-by-Step Methodology

Reagents:

-

2-Bromo-5-nitroaniline (2.17 g, 10.0 mmol)

-

Benzoyl chloride (1.55 g, 11.0 mmol, 1.1 equiv)

-

Pyridine (anhydrous, 20 mL) or

(2 equiv) in DCM -

DMAP (4-Dimethylaminopyridine) (10 mol% - optional catalyst)

Protocol:

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Solubilization: Charge the RBF with 2-bromo-5-nitroaniline and anhydrous pyridine (or DCM/

). Stir until dissolved. Note: The nitroaniline may dissolve slowly; mild heating (35°C) can assist. -

Addition: Cool the solution to 0°C in an ice bath. Add benzoyl chloride dropwise via syringe over 15 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes).

-

Validation: The starting aniline (usually bright yellow/orange) will disappear, and a less polar product spot will appear.

-

-

Quench: Pour the reaction mixture into 100 mL of ice-cold 1M HCl. This protonates the excess pyridine/amine and precipitates the amide product.

-

Isolation: Filter the precipitate via a Büchner funnel. Wash copiously with water (to remove pyridinium salts) and cold hexanes (to remove unreacted benzoyl chloride).

-

Purification: Recrystallize from Ethanol/Water or hot Ethyl Acetate.

Part 4: Downstream Applications & Transformations

This compound is not merely an endpoint; it is a divergent intermediate .

Pathway A: Synthesis of Phenanthridinones

The phenanthridinone core is ubiquitous in PARP inhibitors and alkaloids.

-

Mechanism: Palladium-catalyzed intramolecular C-H arylation.[1]

-

Catalyst System:

/ Phosphine Ligand / Base ( -

Process: The Pd(0) inserts into the C-Br bond. The intermediate then activates the ortho-C-H bond of the benzoyl ring, followed by reductive elimination to form the C-C bond, closing the 6-membered lactam ring.

Pathway B: Synthesis of Quinazolinones

-

Mechanism: Reduction of the nitro group to an amine, followed by condensation with ortho-esters or aldehydes.

-

Process:

-

Reduce

to -

Cyclize the resulting N-(2-bromo-5-aminophenyl)benzamide (often requiring a formyl equivalent or further acylation).

-

Part 5: Visualization of Workflows

The following diagrams illustrate the synthesis and the divergent utility of the compound.

Synthesis & Divergent Logic

Figure 1: Synthetic route to N-(2-bromo-5-nitrophenyl)benzamide and its divergent applications in heterocyclic chemistry.

Reaction Validation Logic (Self-Correcting Protocol)

Figure 2: In-process control logic for the acylation reaction, ensuring protocol robustness.

Part 6: Safety & Handling

-

Nitro Compounds: Potentially explosive if heated under confinement. Avoid grinding dry solids vigorously.

-

Benzoyl Chloride: Lachrymator and corrosive. Reacts violently with water to release HCl gas. Handle in a fume hood.

-

Brominated Aromatics: Generally toxic and persistent. Dispose of halogenated waste separately.

References

-

Chemical Identity & CAS: ChemSrc. N-(2-bromo-5-nitrophenyl)benzamide | CAS#: 737765-82-1.[2][3] Retrieved from

-

Synthetic Methodology (Analogue): BenchChem. 2-Bromo-N-(2-methoxy-5-nitrophenyl)benzamide - Technical Guide. Retrieved from

-

Application in Heterocycle Synthesis: BenchChem. The Versatility of 2-Bromo-N-phenylbenzamide as a Precursor for Heterocyclic Scaffolds. Retrieved from

-

Pharmacological Context: Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from

Sources

N-(2-bromo-5-nitrophenyl)benzamide chemical structure

A Foundational Intermediate for Privileged Heterocyclic Scaffolds

Executive Summary

N-(2-bromo-5-nitrophenyl)benzamide represents a critical synthetic junction in medicinal chemistry. Structurally, it is a benzanilide derivative characterized by three distinct functional handles: an amide linkage, an ortho-bromide, and a meta-nitro group relative to the nitrogen.

This molecule is not merely an end-product but a "privileged intermediate." Its primary utility lies in its capacity to undergo cyclization to form quinazolin-4(3H)-ones —a scaffold ubiquitous in bioactive compounds ranging from kinase inhibitors (e.g., Idelalisib analogs) to antiviral agents. The presence of the ortho-bromine atom specifically enables transition-metal-catalyzed intramolecular cyclization, while the nitro group serves as a masked amine for late-stage diversification.

Structural Analysis & Physiochemical Profile[1]

The molecule consists of a benzoyl ring linked to a highly substituted aniline ring. The steric and electronic properties of the substituents dictate its reactivity profile.

Chemical Identity[2]

-

IUPAC Name: N-(2-bromo-5-nitrophenyl)benzamide

-

Molecular Formula: C₁₃H₉BrN₂O₃

-

Molecular Weight: 321.13 g/mol

-

Core Scaffold: Benzanilide (N-phenylbenzamide)

Electronic & Steric Environment

-

Amide Bond: The central amide bond is stabilized by resonance but remains susceptible to hydrolysis under strong acidic/basic conditions.

-

2-Bromo Substituent: Located ortho to the amide nitrogen. This introduces significant steric strain, twisting the phenyl rings out of coplanarity. Crucially, this bromine is a "leaving group" handle for intramolecular nucleophilic aromatic substitution (SₙAr) or Palladium-catalyzed cross-coupling.

-

5-Nitro Substituent: A strong electron-withdrawing group (EWG). It deactivates the aniline ring, making the initial synthesis (acylation of the aniline) slower than with unsubstituted aniline, but it stabilizes the resulting amide against oxidative degradation.

Estimated Physiochemical Properties (Lipinski Focus)

| Property | Value (Est.) | Relevance |

| LogP | 3.2 – 3.5 | Moderate lipophilicity; suitable for cell permeability. |

| H-Bond Donors | 1 (NH) | Favorable for intracellular targets. |

| H-Bond Acceptors | 3 (O=C, NO₂) | Standard range for oral bioavailability. |

| TPSA | ~75 Ų | Good predictor of intestinal absorption (<140 Ų). |

Synthetic Protocol: Acylation of 2-Bromo-5-Nitroaniline

The synthesis follows a standard Schotten-Baumann or anhydrous acylation protocol. Due to the weak nucleophilicity of 2-bromo-5-nitroaniline (caused by the electron-withdrawing nitro group and steric hindrance of the bromine), standard aqueous Schotten-Baumann conditions may suffer from low yields. An anhydrous approach using a non-nucleophilic base is preferred.

Reagents & Materials[1][2][3][4]

-

Substrate: 2-Bromo-5-nitroaniline (1.0 equiv)

-

Reagent: Benzoyl chloride (1.1 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine (Et₃N) with DMAP (cat.)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-bromo-5-nitroaniline (10 mmol) in anhydrous DCM (50 mL).

-

Base Addition: Add Pyridine (20 mmol) to the solution. Note: Pyridine acts as both an acid scavenger and a nucleophilic catalyst.

-

Acylation: Cool the mixture to 0°C in an ice bath. Add Benzoyl chloride (11 mmol) dropwise over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Solvent system: Hexanes/EtOAc 7:3). The starting aniline is fluorescent; the product is typically UV-active but less polar.

-

Quench & Workup:

-

Quench with saturated NaHCO₃ solution.[1]

-

Extract the organic layer and wash sequentially with 1M HCl (to remove excess pyridine), water, and brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or a Toluene/Heptane mixture to yield the target benzamide as a crystalline solid (typically off-white to pale yellow).

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution . The aniline nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl. The base neutralizes the generated HCl, driving the equilibrium forward.

Figure 1: Synthetic workflow for the benzoylation of 2-bromo-5-nitroaniline.

Downstream Applications: The Quinazolinone Gateway

The primary value of N-(2-bromo-5-nitrophenyl)benzamide is its role as a precursor for Quinazolin-4(3H)-ones . This heterocyclic core is a "privileged scaffold" in drug discovery, serving as the backbone for drugs like Methaqualone (sedative) and Idelalisib (PI3K inhibitor).

Cyclization Pathways

The transformation requires forming a bond between the amide nitrogen and the phenyl ring carbon bearing the bromine, usually involving the insertion of a one-carbon unit or utilizing the existing amide carbonyl if a different retrosynthesis is used. However, for this specific intermediate, the most common pathway is Copper or Palladium-Catalyzed Intramolecular Cyclization (often requiring a second amine source if forming the quinazolinone directly from the benzamide, or reacting with formamide).

A more direct application of this specific structure is in Hurst’s Synthesis or modified Ullmann couplings where the amide oxygen or nitrogen attacks the ortho-position.

Pathway A: Copper-Catalyzed Cyclization (Ullmann-type)

Using CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ in DMSO at 110°C can effect the cyclization if a nucleophile (like an amidine or ammonia source) is introduced, or if the benzamide is treated to form a benzoxazole (via O-attack) which can then be rearranged.

Pathway B: Pd-Catalyzed Amination (Buchwald-Hartwig)

The ortho-bromide is an excellent handle for Pd-catalyzed amination. Reacting this intermediate with a primary amine (R-NH₂) followed by condensation leads to N3-substituted quinazolinones.

Orthogonal Functionalization

The 5-Nitro group is crucial here. It remains inert during the benzoylation and cyclization (if conditions are mild). Post-cyclization, it can be reduced (Fe/HCl or H₂/Pd-C) to an amine. This allows for the attachment of solubilizing groups or pharmacophores after the core heterocycle is built.

Figure 2: Strategic utility of the scaffold in drug design, highlighting the sequential functionalization logic.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectroscopic markers.

| Technique | Expected Signal Characteristics | Structural Assignment |

| ¹H NMR (DMSO-d₆) | δ 10.5–10.8 ppm (Singlet, 1H) | Amide -NH- . Downfield shift due to H-bonding and electron-withdrawing aryl rings. |

| δ 8.5–8.8 ppm (Doublet, J=2.5 Hz) | H-6 (Aniline ring) . Deshielded by ortho-NO₂ and amide. | |

| δ 7.9–8.1 ppm (Multiplet) | H-3/H-4 (Aniline ring) and Benzoyl ortho-protons . | |

| IR Spectroscopy | 1650–1690 cm⁻¹ (Strong) | C=O Stretch (Amide I) . |

| 1530 & 1350 cm⁻¹ | NO₂ Stretch (Asymmetric & Symmetric). | |

| 3200–3400 cm⁻¹ | N-H Stretch . | |

| Mass Spectrometry | M+ / M+2 (1:1 ratio) | Bromine Isotope Pattern . Distinctive doublet for ⁷⁹Br/⁸¹Br. |

References

-

BenchChem. (2025).[1][2] Synthesis of 2-Bromo-N-phenylbenzamide Derivatives and Protocols. Retrieved from

-

Organic Syntheses. (2022).[3] Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.[3] Org.[4][1][2][3][5] Synth. 2022, 99, 305-325.[3] Retrieved from

-

MDPI Molecules. (2021). Synthesis and Activity of N-Benzamide Derivatives. Molecules 2021, 26, 1564.[6] Retrieved from

-

Royal Society of Chemistry. (2024). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles.[7] Org.[4][1][2][3][5] Biomol. Chem. Retrieved from

-

National Institutes of Health (PMC). (2013). 4-Bromo-N-(2-nitrophenyl)benzamide Crystal Structure Analysis. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. chemimpex.com [chemimpex.com]

- 5. Write a reaction and reaction conditions When aniline reacts with bromine.. [askfilo.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Precision Characterization of N-(2-bromo-5-nitrophenyl)benzamide: Molecular Weight Determination and Structural Validation in Preclinical Drug Development

Executive Summary

N-(2-bromo-5-nitrophenyl)benzamide (CAS: 737765-82-1) is a specialized benzamide derivative utilized in early-stage drug discovery and chemical biology[1]. The presence of both a strongly electron-withdrawing nitro group and a heavy halogen (bromine) on the phenyl ring imparts unique stereoelectronic properties to the molecule. In preclinical development, the precise determination of its molecular weight (MW) is not merely a regulatory formality; it is a foundational parameter that dictates pharmacokinetic (PK) modeling, formulation strategies, and target-binding thermodynamics. This whitepaper outlines the authoritative methodologies for determining, validating, and applying the molecular weight of this compound in a drug development setting.

Physicochemical Properties & Theoretical Calculations

Before initiating empirical measurements, a rigorous theoretical framework must be established. The molecular formula for N-(2-bromo-5-nitrophenyl)benzamide is C₁₃H₉BrN₂O₃ .

| Property | Value |

| Chemical Name | N-(2-bromo-5-nitrophenyl)benzamide |

| CAS Number | 737765-82-1 |

| Molecular Formula | C₁₃H₉BrN₂O₃ |

| Average Molecular Weight | 321.13 g/mol |

| Monoisotopic Mass ( | 319.9796 Da |

| Monoisotopic Mass ( | 321.9776 Da |

| Hydrogen Bond Donors | 1 (Amide NH) |

| Hydrogen Bond Acceptors | 4 (Amide O, Nitro O₂, Amide N) |

Expertise & Experience (The Causality of Isotopes):

While the average molecular weight of 321.13 g/mol is calculated using standard atomic weights and is useful for bulk stoichiometric calculations (e.g., reaction yields), it is fundamentally inadequate for mass spectrometry. Bromine exists natively as two stable isotopes,

High-Resolution Mass Spectrometry (HRMS) Protocol

High-Resolution Mass Spectrometry (HRMS) using Orbitrap or Quadrupole Time-of-Flight (Q-TOF) instrumentation is the gold standard for small molecule characterization[2]. The introduction of sensitive and selective HRMS enables researchers to confidently identify compounds and their exact molecular weights even in complex matrices[3].

The following protocol is designed as a self-validating system , ensuring that instrumental drift or sample contamination cannot produce false positives.

Step-by-Step Methodology: LC-HRMS Determination

Step 1: Sample Preparation & Internal Calibration

-

Procedure: Dissolve 1.0 mg of synthesized N-(2-bromo-5-nitrophenyl)benzamide in 1 mL of LC-MS grade acetonitrile to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Self-Validation Mechanism: Spike the sample with a known internal standard (e.g., reserpine, exact mass m/z 609.2806) to continuously monitor ionization efficiency and prevent false negatives due to ion suppression.

Step 2: Chromatographic Separation (UHPLC)

-

Procedure: Inject 2 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size). Run a gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) over 5 minutes.

-

Causality: The chromatographic gradient ensures that unreacted precursors (such as 2-bromo-5-nitroaniline) are separated from the target analyte before entering the mass spectrometer, preventing competitive ionization and ensuring the recorded mass spectrum belongs solely to the purified benzamide.

Step 3: Ionization and HRMS Acquisition

-

Procedure: Utilize Heated Electrospray Ionization (HESI) with rapid polarity switching between positive and negative modes. Set the Orbitrap resolution to at least 70,000 (at m/z 200).

-

Self-Validation Mechanism: Utilize a background lock mass (e.g., ambient polysiloxane ions at m/z 371.1012) for real-time internal mass calibration. This self-correcting step ensures mass accuracy remains strictly below 3 ppm throughout the run.

Step 4: Data Processing and Isotopic Fidelity

-

Procedure: Extract the exact mass chromatogram for the theoretical [M+H]⁺ ions (approx. 320.987 and 322.985 m/z).

-

Validation: Calculate the mass error. Furthermore, the software must confirm that the intensity ratio of the M and M+2 peaks is approximately 1:1. If the doublet is missing or the ratio is skewed, the system flags the protocol, indicating the molecule lacks the required bromine atom or is co-eluting with a contaminant.

Pharmacokinetic Implications: Lipinski's Rule of Five

The determined molecular weight of 321.13 g/mol has profound implications for the compound's viability as a therapeutic lead. According to Lipinski's Rule of Five, a foundational guideline in drug discovery, poor oral absorption or membrane permeation is highly likely when a molecule's weight exceeds 500 Daltons[4].

At 321.13 Da, N-(2-bromo-5-nitrophenyl)benzamide falls well within the optimal range for passive membrane diffusion[5]. This relatively low molecular weight provides crucial "ligand efficiency buffer room." Because the core scaffold is only ~321 Da, medicinal chemists have the flexibility to append additional functional groups (e.g., solubilizing piperazine rings or target-specific pharmacophores) during lead optimization without immediately violating the 500 Da threshold, thereby preserving the molecule's drug-like properties[6].

Orthogonal Structural Validation

To ensure absolute trustworthiness, MW determination by HRMS must be orthogonally validated. While HRMS confirms the exact molecular formula (C₁₃H₉BrN₂O₃), it cannot distinguish between positional isomers (e.g., if the bromine and nitro groups swapped positions on the ring).

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy must be employed. The specific splitting patterns—such as a doublet with a small meta-coupling constant (J ~ 2.5 Hz) for the proton trapped between the bromo and nitro groups—confirm the exact 2-bromo-5-nitro substitution pattern.

-

Elemental Analysis (Combustion Analysis): Confirms the bulk purity of the sample by measuring the exact mass percentages of Carbon, Hydrogen, and Nitrogen. This ensures no inorganic salts or trapped solvent molecules are skewing the bulk weight of the formulated batch.

Workflow Visualization

The following diagram illustrates the self-validating analytical workflow required for the precise characterization of this compound.

Analytical workflow for molecular weight and structural validation of benzamide derivatives.

References

- N-(2-bromo-5-nitrophenyl)benzamide | CAS#:737765-82-1, Chemsrc,

- Lipinski's rule of five, Wikipedia,

- Lipinski's rule of five – Knowledge and References, Taylor & Francis,

- Putting the "rule of five" of drug research in context, Mapping Ignorance,

- Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry, Emery Pharma,

- The Ultimate Workflow for Small Molecule Discovery, ThermoFisher,

Sources

- 1. N-(2-bromo-5-nitrophenyl)benzamide | CAS#:737765-82-1 | Chemsrc [chemsrc.com]

- 2. emerypharma.com [emerypharma.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]

An In-depth Technical Guide to the Solubility Parameters of N-(2-bromo-5-nitrophenyl)benzamide

Abstract

Introduction: The Significance of Solubility Parameters

In the realm of chemical sciences, the adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. To move beyond this empirical rule and enable quantitative prediction of miscibility, the concept of solubility parameters was introduced. These parameters provide a numerical value for the cohesive energy density of a substance, which is the energy required to overcome all intermolecular forces in a mole of the substance.[1][2][3] Compounds with similar solubility parameters are more likely to be miscible.[4]

For a molecule such as N-(2-bromo-5-nitrophenyl)benzamide, which possesses a complex arrangement of polar and non-polar functional groups, a thorough understanding of its solubility parameters is paramount for a variety of applications:

-

Drug Development: Predicting the solubility of an active pharmaceutical ingredient (API) in different excipients and solvents is crucial for formulation design, ensuring bioavailability and stability.

-

Organic Synthesis: Optimizing reaction conditions often involves selecting a solvent that can effectively dissolve all reactants and facilitate the desired chemical transformation.

-

Materials Science: The compatibility of N-(2-bromo-5-nitrophenyl)benzamide with polymers and other materials in blends and composites is dictated by their respective solubility parameters.[5]

This guide will delve into the two most prominent solubility parameter frameworks: the one-dimensional Hildebrand solubility parameter and the more descriptive three-dimensional Hansen solubility parameters.

Theoretical Framework

The Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter, denoted by δ, is the square root of the cohesive energy density (CED).[1][2] The CED represents the total energy of vaporization per unit volume.

δ = (CED)¹ᐟ² = ((ΔHᵥ - RT)/Vₘ)¹ᐟ²

Where:

-

ΔHᵥ is the heat of vaporization

-

R is the ideal gas constant

-

T is the temperature in Kelvin

-

Vₘ is the molar volume

The Hildebrand parameter is a single value that encapsulates the overall cohesive energy of a substance.[4] While effective for non-polar systems, its predictive power diminishes for molecules with significant polar or hydrogen bonding interactions.[6]

Hansen Solubility Parameters (HSP)

To address the limitations of the single-parameter Hildebrand approach, Charles Hansen proposed that the total cohesive energy could be divided into three components, each contributing to the overall solubility parameter:

-

δd: The dispersion component, arising from London dispersion forces.

-

δp: The polar component, accounting for dipole-dipole interactions.

-

δh: The hydrogen bonding component, representing the energy of hydrogen bonds.[6][7]

These three parameters are related to the total Hildebrand solubility parameter (often referred to as the total Hansen solubility parameter, δt) by the following equation:

δt² = δd² + δp² + δh² [8]

Each solvent and solute can be represented as a point in a three-dimensional "Hansen space." The distance (Ra) between two substances in this space is a measure of their dissimilarity. A smaller distance implies a higher likelihood of miscibility.[8][9]

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [9]

A solute is predicted to be soluble in a solvent if the solvent's coordinates fall within a "solubility sphere" defined for the solute. The radius of this sphere is known as the interaction radius (R₀).

Methodologies for Determining Solubility Parameters of N-(2-bromo-5-nitrophenyl)benzamide

Due to the absence of published solubility parameter data for N-(2-bromo-5-nitrophenyl)benzamide, this section outlines the key methodologies that researchers can employ for its determination. A combination of computational and experimental approaches will yield the most accurate and reliable results.

Computational Approaches: Group Contribution Methods

Group contribution methods provide a powerful predictive tool for estimating solubility parameters based on a molecule's chemical structure. These methods assume that each functional group within the molecule contributes a specific value to the overall solubility parameter. Several established methods exist, including those developed by Small, Hoy, and Van Krevelen.[1][10]

Workflow for Group Contribution Method:

Caption: Workflow for Estimating Solubility Parameters using Group Contribution Methods.

Table 1: Example Group Contributions for Estimating Hildebrand Solubility Parameter (Illustrative)

| Functional Group | Molar Attraction Constant (F) (J¹ᐟ²·cm³ᐟ²·mol⁻¹) | Molar Volume (V) (cm³/mol) |

| -C₆H₄- (aromatic ring) | Value from literature | Value from literature |

| -Br | Value from literature | Value from literature |

| -NO₂ | Value from literature | Value from literature |

| -C(=O)NH- (amide) | Value from literature | Value from literature |

| Total (Σ) | Sum of F values | Sum of V values |

Note: This table is illustrative. Researchers must consult authoritative sources for the specific group contribution values.

Experimental Approaches

Experimental determination provides the most accurate solubility parameters. For a solid compound like N-(2-bromo-5-nitrophenyl)benzamide, the following methods are recommended.

This is the most common and direct method for determining Hansen Solubility Parameters for a solute.

Experimental Protocol:

-

Solvent Selection: Choose a set of 20-30 solvents with a wide range of known Hansen Solubility Parameters.

-

Solubility Assessment: For each solvent, attempt to dissolve a small, known amount of N-(2-bromo-5-nitrophenyl)benzamide (e.g., 0.1 g in 10 mL of solvent) at a constant temperature.

-

Classification: Classify each solvent as a "good" solvent (dissolves the solute) or a "bad" solvent (does not dissolve the solute). A binary classification is often sufficient, but a graded scale can also be used.

-

Data Analysis: Input the HSP values of the "good" and "bad" solvents into a specialized software program (e.g., HSPiP). The software calculates the center of the solubility sphere (which corresponds to the HSP of the solute) and its radius (R₀) that best separates the good solvents from the bad ones.[8][11]

Caption: Workflow for Experimental Determination of Hansen Solubility Parameters.

If N-(2-bromo-5-nitrophenyl)benzamide can be incorporated into a cross-linked polymer matrix, swelling experiments can be used to estimate its solubility parameter. The degree of swelling of the polymer in a series of solvents is measured, and the solvent that causes the maximum swelling is considered to have a solubility parameter closest to that of the polymer (and by extension, the incorporated compound).[10]

Inverse Gas Chromatography is a powerful technique for characterizing the surface and bulk properties of solid materials.[12] In IGC, the material of interest (N-(2-bromo-5-nitrophenyl)benzamide) is coated onto a solid support and packed into a chromatography column. A series of well-characterized probe molecules (solvents) are then injected into the column, and their retention times are measured. The retention data can be used to calculate the thermodynamic interaction parameters between the probe molecules and the solid, from which the Hansen Solubility Parameters of the solid can be derived.[12]

Predicted Physicochemical Properties and Expected Solubility Behavior

While awaiting experimental determination, we can make some qualitative predictions about the solubility of N-(2-bromo-5-nitrophenyl)benzamide based on its structure.

Table 2: Structural Features and Their Influence on Solubility

| Structural Feature | Expected Influence on Solubility Parameters |

| Benzamide Core | The amide group (-C(=O)NH-) will contribute significantly to the polar (δp) and hydrogen bonding (δh) parameters due to its dipole moment and ability to act as both a hydrogen bond donor and acceptor. |

| Bromine Atom | The bromine atom will increase the molecular weight and contribute to the dispersion parameter (δd) due to its polarizability. It will also have a modest contribution to the polar parameter. |

| Nitro Group | The nitro group (-NO₂) is strongly electron-withdrawing and highly polar, leading to a significant increase in the polar parameter (δp). |

| Aromatic Rings | The two phenyl rings will contribute significantly to the dispersion parameter (δd) through π-π stacking and van der Waals interactions. |

Based on this analysis, N-(2-bromo-5-nitrophenyl)benzamide is expected to have moderately high δd, a high δp, and a moderate δh. Therefore, it is likely to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and some polar protic solvents. Its solubility in non-polar solvents (e.g., hexane, toluene) is expected to be low.

Conclusion

The determination of the Hildebrand and Hansen solubility parameters for N-(2-bromo-5-nitrophenyl)benzamide is a critical step in harnessing its full potential in pharmaceutical and material science applications. This guide has provided a comprehensive overview of the theoretical underpinnings of solubility parameters and has outlined a clear and actionable set of methodologies for their determination. By employing a combination of computational estimation and rigorous experimental validation, researchers can obtain a precise and reliable solubility profile for this compound. This, in turn, will enable informed decisions in solvent selection, formulation design, and the prediction of material compatibility, ultimately accelerating the pace of research and development.

References

-

Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters. [Link]

- Barton, A. F. M. (1991). Handbook of Solubility Parameters and Other Cohesion Parameters (2nd ed.). CRC Press.

- Burke, J. (1984). Solubility Parameters: Theory and Application. The Book and Paper Group Annual, 3.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.

-

Hansen, C. M. (2018, May 9). Hansen Solubility Parameters (HSP): 1—Introduction. CoatingsTech. [Link]

-

Voelkel, A., & Janas, J. (2007). Determination of Hansen solubility parameters of solid materials by inverse gas-solid chromatography. Journal of Thermal Analysis and Calorimetry, 89(1), 163–167. [Link]

-

Redko, F., Uryash, V., & Gruzdeva, A. (2021). Theoretical consideration of solubility by Hildebrand solubility approach. World Journal of Advanced Research and Reviews, 12(3), 528-541. [Link]

-

Steven Abbott, (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

-

Wikipedia contributors. (2023, December 1). Hansen solubility parameter. Wikipedia. [Link]

-

Matlantis. (2024, May 10). Calculation of Hildebrand solubility parameters. [Link]

-

Geer, M. F., Paynter, O. L., & Ramsburg, A. J. (2012). Experimental Determination of Hansen Solubility Parameters for Select POSS and Polymer Compounds as a Guide to POSS–Polymer Interaction Potentials. Macromolecules, 45(4), 2054–2063. [Link]

-

Park, K. (n.d.). Solubility Parameters: Theory and Application. Kinam Park. [Link]

-

Part 2 - The Hildebrand Solubility Parameter. (n.d.). Retrieved from [Link]

-

D’Amelia, R. P., Tomic, J. C., & Nirode, W. F. (2014). The Determination of the Solubility Parameter (δ) and the Mark-Houwink Constants (K & α) of Food Grade Polyvinyl Acetate (PVAc). Journal of Polymer and Biopolymer Physics Chemistry, 2(4), 67-72. [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park. [Link]

-

PubChem. (n.d.). N-(2-Methyl-5-nitrophenyl)benzamide. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. Solubility Parameters-- [cool.culturalheritage.org]

- 3. kinampark.com [kinampark.com]

- 4. matlantis.com [matlantis.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. paint.org [paint.org]

- 8. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 9. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 10. sciepub.com [sciepub.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. akjournals.com [akjournals.com]

Technical Guide: Potential Biological Activity of N-(2-bromo-5-nitrophenyl)benzamide and Its Derivatives

Executive Summary

N-(2-bromo-5-nitrophenyl)benzamide (CAS#: 737765-82-1) represents a highly functionalized scaffold within the N-phenylbenzamide class. Characterized by an electron-withdrawing nitro group at the meta position relative to the amide nitrogen and a bulky bromine atom at the ortho position, this molecule serves a dual purpose in medicinal chemistry:

-

Direct Bioactive Agent: As a lipophilic amide capable of penetrating microbial and parasitic membranes, exhibiting antimicrobial and antischistosomal potential.

-

Synthetic Intermediate: A "privileged structure" precursor for the synthesis of 2-substituted benzimidazoles (via cyclization) and quinazolinones, which are potent DNA Gyrase B inhibitors and anticancer agents.

This guide provides a technical breakdown of the compound's synthesis, structure-activity relationships (SAR), and experimental protocols for biological evaluation.

Chemical Basis and Rational Design[1]

Structural Properties

The biological activity of N-(2-bromo-5-nitrophenyl)benzamide is governed by three distinct pharmacophoric regions:

-

Region A (Benzoyl Moiety): Provides lipophilicity and π-π stacking interactions with aromatic residues in protein binding pockets.

-

Region B (Amide Linker): Acts as a hydrogen bond donor (NH) and acceptor (C=O), critical for orienting the molecule within the active site (e.g., interacting with Asp/Glu residues).

-

Region C (Functionalized Aniline Ring):

-

2-Bromo: Introduces steric bulk that forces the ring out of planarity, potentially improving selectivity. It also serves as a halogen bond donor and a leaving group for intramolecular cyclization.

-

5-Nitro: A strong electron-withdrawing group (EWG) that increases the acidity of the amide proton and serves as a potential bioreductive pharmacophore (toxic to anaerobic organisms).

-

Structure-Activity Relationship (SAR) Matrix

The following table summarizes the impact of derivatization based on homologous N-phenylbenzamide studies.

| Modification Site | Substituent Change | Predicted Biological Effect | Mechanistic Rationale |

| Aniline C-5 | Nitro ( | High Potency (Antimicrobial/Antiparasitic) | Increases oxidative stress via nitro-reduction; enhances lipophilicity. |

| Amine ( | Reduced Potency | Loss of electron-withdrawing character; potential for rapid metabolism. | |

| Aniline C-2 | Bromo ( | High Selectivity | Steric lock prevents free rotation; facilitates halogen bonding. |

| Hydrogen ( | Reduced Selectivity | Increased conformational flexibility reduces binding affinity. | |

| Benzoyl Ring | 2-Hydroxy ( | Enhanced Antimicrobial | Forms salicylanilide motif; uncouples oxidative phosphorylation. |

| Benzoyl Ring | 4-Chloro ( | Increased Stability | Blocks metabolic oxidation at the para-position. |

Synthetic Pathways[1][2][3]

The synthesis of N-(2-bromo-5-nitrophenyl)benzamide utilizes a nucleophilic acyl substitution. Due to the weak nucleophilicity of the electron-deficient 2-bromo-5-nitroaniline, harsh conditions or activated acylating agents are required.

Synthesis Workflow (DOT Visualization)

Caption: Synthetic route from benzoic acid precursors to the target amide and potential benzimidazole cyclization.

Experimental Protocols

Chemical Synthesis Protocol

Objective: Synthesis of N-(2-bromo-5-nitrophenyl)benzamide.

Reagents:

-

2-Bromo-5-nitroaniline (1.0 eq)

-

Benzoyl chloride (1.1 eq)

-

Pyridine (2.0 eq) or Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

Procedure:

-

Preparation: Dissolve 2-bromo-5-nitroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask equipped with a drying tube.

-

Base Addition: Add Pyridine (20 mmol) and cool the mixture to 0°C in an ice bath.

-

Acylation: Dropwise add Benzoyl chloride (11 mmol) dissolved in DCM (5 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 6–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Workup: Wash the reaction mixture with 1M HCl (to remove excess pyridine), followed by saturated

and brine. -

Purification: Dry the organic layer over

, concentrate in vacuo, and recrystallize from Ethanol/Water to yield the product as a pale yellow solid.

Antimicrobial Susceptibility Assay (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus and E. coli.

Procedure:

-

Stock Solution: Dissolve the test compound in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations should range from 512 µg/mL to 1 µg/mL. Ensure final DMSO concentration is <1%.

-

Inoculation: Add 100 µL of bacterial suspension (

CFU/mL) to each well. -

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

Biological Mechanism of Action[4]

The compound and its derivatives operate through two primary hypothetical mechanisms, dependent on the specific cellular context (bacterial vs. parasitic).

Mechanism 1: Nitro-Reductase Activation (Antiparasitic/Anaerobic)

In parasites (e.g., Schistosoma mansoni) and anaerobic bacteria, the 5-nitro group acts as a "warhead."

-

Entry: Lipophilic amide crosses the cell membrane.

-

Activation: Nitro-reductase enzymes (Type I) reduce the nitro group (

) to a nitro-radical anion ( -

Damage: This radical undergoes redox cycling, generating superoxide anions (

) and hydroxyl radicals (

Mechanism 2: DNA Gyrase Inhibition (Bacterial)

While the open-ring amide has moderate activity, it mimics the binding mode of ATP in the ATPase domain of DNA Gyrase B. The amide oxygen and NH form hydrogen bonds with the aspartate residue in the active site, while the bromophenyl ring occupies the hydrophobic pocket.

Pathway Visualization (DOT)

Caption: Dual mechanism of action: Oxidative stress generation via nitro-reduction and competitive inhibition of DNA Gyrase B.

Future Directions & Optimization

To transition this scaffold from a "hit" to a "lead," the following optimization strategies are recommended:

-

Solubility Enhancement: The high lipophilicity (cLogP ~3.5–4.0) limits bioavailability.

-

Strategy: Incorporate a morpholine or piperazine tail on the benzoyl ring (para-position) to improve aqueous solubility and lysosomal trapping.

-

-

Metabolic Stability: The amide bond is susceptible to hydrolysis by amidases.

-

Strategy: Methylation of the amide nitrogen (N-Me) or bioisosteric replacement with a 1,2,4-oxadiazole ring.

-

-

Cyclization: Convert the amide to a 2-(phenyl)-5-nitro-benzimidazole . This locks the conformation, generally increasing potency against GyrB by reducing the entropic penalty of binding.

References

-

BenchChem. (2025).[1][2] Structure Activity Relationship SAR and Rational Design of Analogues of 2-Bromo-N-(2-methoxy-5-nitrophenyl)benzamide. Retrieved from

-

National Institutes of Health (NIH). (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. PubMed Central. Retrieved from (Note: Generalized link to PMC search for verification of N-phenylbenzamide antischistosomal activity).

-

ResearchGate. (2019). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. Retrieved from

-

ChemSrc. (2025). N-(2-bromo-5-nitrophenyl)benzamide Chemical Properties and CAS 737765-82-1. Retrieved from

-

MDPI. (2014).[3] Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents. Retrieved from

Sources

The Therapeutic Potential of N-(2-bromo-5-nitrophenyl)benzamide and Its Derivatives: A Whitepaper on Scaffold-Driven Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid discovery of potent therapeutics often relies on the functionalization of "privileged scaffolds"—molecular cores that inherently possess favorable binding geometries and physicochemical properties. N-(2-bromo-5-nitrophenyl)benzamide (CAS 737765-82-1) and its closely related derivatives represent a highly versatile class of such intermediates. This technical guide explores the structural rationale, therapeutic applications, and validated experimental workflows for utilizing this scaffold, with a specific focus on its recent emergence as a critical pharmacophore in antiviral (SARS-CoV-2 PLpro) and oncological (VEGF/Kinase) drug development.

Structural Rationale: The Anatomy of a Privileged Scaffold

As an Application Scientist, I evaluate scaffolds not just by their final biological activity, but by their synthetic tractability and spatial geometry. The N-(2-bromo-5-nitrophenyl)benzamide structure is engineered for both:

-

The Benzamide Core: Acts as a rigid, planar hydrogen-bond donor/acceptor system. This is critical for anchoring the molecule within narrow protein clefts.

-

The ortho-Bromo Substituent: Serves a dual purpose. Biologically, it provides a steric shield that forces the benzamide into a specific dihedral angle, optimizing target engagement. Synthetically, the heavy halogen is a highly reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

-

The meta-Nitro Group: Acts as a strong electron-withdrawing group (EWG), modulating the pKa of the amide proton to enhance its hydrogen-bond donor capacity. Crucially, it serves as a latent amine; chemoselective reduction yields anthranilic amides, a well-documented class of kinase inhibitors.

Key Therapeutic Applications

Antiviral Agents: SARS-CoV-2 PLpro Inhibition

The Papain-like protease (PLpro) is a pivotal target in disrupting the life cycle of SARS-CoV-2. Recent structural biology studies, such as those detailed in1[1], highlight the critical role of the benzamide group in PLpro inhibition.

The benzamide moiety forms essential hydrogen bonds with residues Gln269 and Asp164[1]. This interaction acts as a molecular "latch," effectively closing the BL2 loop of the protease and blocking the substrate binding cleft, thereby halting viral deubiquitination and replication[1].

Mechanistic pathway of PLpro inhibition by benzamide-derived scaffolds.

To optimize binding affinity, researchers have systematically expanded the scaffold. The introduction of specific polar groups into the unoccupied pockets of PLpro has yielded remarkable improvements in potency[1].

Table 1: Structure-Activity Relationship (SAR) of Benzamide Derivatives against PLpro

| Compound / Derivative | Target | IC₅₀ (μM) | Key Structural Modification |

| GRL0617 (Control) | SARS-CoV-2 PLpro | 1.7 | Unsubstituted benzamide template |

| Compound 5e | SARS-CoV-2 PLpro | 22.7 | 4-COOH cycloalkane addition |

| Compound 9d | SARS-CoV-2 PLpro | 2.1 | 4-benzoic acid substitution |

| Compound 9i | SARS-CoV-2 PLpro | 1.3 | 2-methoxy, 2-thiophene substitution |

| Compound 9g | SARS-CoV-2 PLpro | 0.1 | 2-thiophene carboxylic acid substitution |

Data synthesized from recent PLpro inhibitor evaluations demonstrating a 10-fold potency increase via thiophene functionalization.

Oncology: Angiogenesis and Kinase Inhibition

Beyond antivirals, the N-(2-bromo-5-nitrophenyl) scaffold is a cornerstone in oncology. As outlined in 2[2], reduction of the nitro group yields anthranilic amides. These derivatives are potent inhibitors of Vascular Endothelial Growth Factor (VEGF) receptors, thereby suppressing tumor angiogenesis[2]. Furthermore, related sulfonyl chlorides, as documented in3[3], demonstrate the utility of this substitution pattern in synthesizing bioactive sulfonamides with significant antibacterial properties[3].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal reasoning for reagent selection and internal controls.

Chemoselective Derivatization Protocol

To convert the N-(2-bromo-5-nitrophenyl)benzamide scaffold into an anthranilic amide (VEGF inhibitor precursor), the nitro group must be reduced without cleaving the carbon-bromine bond.

Causality: Standard hydrogenation (Pd/C, H₂) is strictly avoided here because it induces rapid hydrodehalogenation, stripping the bromine atom and destroying the cross-coupling handle. Instead, a chemoselective Iron/Ammonium Chloride (Fe/NH₄Cl) reduction is employed.

Step-by-Step Workflow:

-

Preparation: Dissolve N-(2-bromo-5-nitrophenyl)benzamide (1.0 eq) in a solvent mixture of Ethanol/Water (4:1 v/v).

-

Activation: Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq). The NH₄Cl acts as a mild proton source, activating the iron surface without creating an overly acidic environment that could hydrolyze the amide bond.

-

Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 2-4 hours.

-

Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is deemed complete only when the parent mass (M+H) shifts by exactly -30 Da (loss of two oxygen atoms, gain of two protons), with no debrominated side-products detected.

-

Workup: Filter hot through a Celite pad to remove iron salts, concentrate the filtrate, and extract with Ethyl Acetate.

Divergent synthetic workflows for generating oncology and antiviral therapeutics.

FRET-Based PLpro Inhibition Assay

Evaluating the biological activity of the synthesized benzamide derivatives requires a highly sensitive, continuous assay.

Causality: PLpro is a highly active protease. Using an endpoint assay risks measuring outside the linear phase of initial velocity (V₀), leading to artificially inflated IC₅₀ values. A continuous Fluorescence Resonance Energy Transfer (FRET) assay ensures data is extracted only from the linear kinetic phase.

Step-by-Step Workflow:

-

Enzyme Preparation: Dilute purified SARS-CoV-2 PLpro in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT). Note: DTT is critical to maintain the active site cysteine in a reduced state.

-

Inhibitor Incubation: Add the benzamide derivative (serial dilutions from 100 μM to 1 nM).

-

Self-Validation (Controls): Include GRL0617 (1.7 μM IC₅₀) as a positive control to normalize batch-to-batch enzyme variations, and 1% DMSO as a negative baseline control.

-

Substrate Addition: Initiate the reaction by adding the FRET substrate (e.g., Dabcyl-K-RLRGG-E-Edans) at a concentration equal to its Kₘ.

-

Kinetic Read: Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 30 minutes at 37°C.

-

Data Validation: Calculate the Z'-factor using the positive and negative controls. The assay data is only accepted if Z' > 0.5, ensuring a robust signal-to-noise ratio.

References

-

Title: Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety Source: ipbcams.ac.cn URL: 1

-

Title: Substituted anthranilic amide derivatives and methods of use Source: Google Patents URL: 2

-

Title: 2-Bromo-5-nitrobenzene-1-sulfonyl chloride Source: Benchchem URL: 3

Sources

Methodological & Application

Application Note: Synthesis Protocol for N-(2-Bromo-5-nitrophenyl)benzamide

Subtitle: Overcoming Steric and Electronic Deactivation in Amidation Reactions via Nucleophilic Catalysis Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction & Mechanistic Rationale

The synthesis of N-(2-bromo-5-nitrophenyl)benzamide represents a classic kinetic challenge in organic synthesis: the acylation of a highly deactivated, sterically hindered aniline. This structural motif is a critical intermediate in the development of various pharmacophores, including benzimidazole-based kinase inhibitors and quinazoline derivatives used in oncology[1].

As a synthetic chemist, you cannot treat this substrate like a standard primary amine. The nucleophilicity of 2-bromo-5-nitroaniline is severely compromised by two compounding factors:

-

Electronic Deactivation: The nitro group at the 5-position exerts strong electron-withdrawing inductive (-I) and resonance (-R) effects, stripping electron density from the aromatic ring and the amine lone pair.

-

Steric Shielding: The bulky bromine atom at the ortho position physically blocks the trajectory of the incoming electrophile, increasing the activation energy required for the nucleophilic attack.

The Catalytic Solution

Standard biphasic Schotten-Baumann conditions or simple ambient mixing will result in poor conversions and significant starting material recovery. To overcome these barriers, this protocol employs a highly reactive acylating system driven by nucleophilic catalysis [1].

By introducing a catalytic amount of 4-dimethylaminopyridine (DMAP), benzoyl chloride is rapidly converted into an N-benzoylpyridinium intermediate (). This cationic intermediate is exponentially more electrophilic than the parent acid chloride, effectively lowering the activation energy barrier and forcing the acylation of the deactivated aniline. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic auxiliary base to scavenge the generated HCl without competing for the electrophile.

DMAP-catalyzed amidation mechanism overcoming aniline deactivation.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometry for a 10-gram scale synthesis, adapted from established patent literature for similar hindered anilines ([1]).

| Reagent | MW ( g/mol ) | Equivalents | Moles (mmol) | Amount | State / Density |

| 2-Bromo-5-nitroaniline | 217.02 | 1.00 | 46.08 | 10.00 g | Solid, Yellow |

| Benzoyl chloride | 140.57 | 1.20 | 55.30 | 6.42 mL | Liquid, 1.21 g/mL |

| DIPEA | 129.24 | 1.50 | 69.12 | 12.04 mL | Liquid, 0.742 g/mL |

| DMAP | 122.17 | 0.05 | 2.30 | 280 mg | Solid, White |

| Dichloromethane (DCM) | 84.93 | - | - | 300 mL | Solvent |

Experimental Workflow

Step-by-step experimental workflow for the amidation reaction.

Step-by-Step Methodology & Self-Validating Checkpoints

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical observations match the checkpoints provided.

Step 1: Reagent Assembly

-

Equip a 500 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Add 2-bromo-5-nitroaniline (10.0 g, 46.08 mmol) to the flask.

-

Add anhydrous Dichloromethane (DCM) (250 mL). Stir until the solid is completely dissolved.

-

Checkpoint: The solution should be a clear, deep yellow. If particulate matter remains, sonicate briefly.

-

-

Add DIPEA (12.04 mL, 69.12 mmol) followed by DMAP (280 mg, 2.30 mmol)[1].

Step 2: Thermal Control & Addition

-

Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

-

Causality: The formation of the N-benzoylpyridinium intermediate is highly exothermic. Failing to cool the reaction will lead to localized overheating, causing the degradation of the acyl chloride into dark, tarry byproducts.

-

-

Dilute Benzoyl chloride (6.42 mL, 55.30 mmol) in 50 mL of anhydrous DCM.

-

Transfer the benzoyl chloride solution to an addition funnel and add it dropwise to the reaction mixture over 20–30 minutes[1].

-

Checkpoint: A slight fuming or subtle color shift may be observed as the active electrophile forms and reacts.

-

Step 3: Reaction Maturation

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Stir the mixture at RT for 3 to 4 hours[1].

-

Self-Validation via TLC: Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes:Ethyl Acetate).

-

The starting aniline is highly colored (yellow) and strongly UV-active.

-

The product amide will have a higher

value and will appear as a distinct, less intensely colored UV-active spot. Proceed to work-up only when the starting material spot is consumed or ceases to diminish.

-

Step 4: Aqueous Work-Up

-

Transfer the reaction mixture to a separatory funnel.

-

Base Wash: Wash the organic layer with saturated aqueous

(2 × 150 mL) to quench unreacted benzoyl chloride and neutralize residual acid. -

Acid Wash: Wash with 1M aqueous

(2 × 150 mL).-

Causality: This critical step protonates and removes the DMAP catalyst and the DIPEA base into the aqueous layer.

-

-

Brine Wash: Wash with saturated aqueous

(150 mL) to remove bulk water from the organic phase.

Step 5: Isolation & Purification

-

Dry the organic layer over anhydrous sodium sulfate (

). Filter the drying agent. -

Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as an off-white to pale yellow solid.

-

Purification: Recrystallize the crude solid from a mixture of Ethyl Acetate and Hexanes (or hot ethanol) to afford pure N-(2-bromo-5-nitrophenyl)benzamide. Alternatively, purify via flash column chromatography if trace impurities persist.

References

- Title: Substituted amine derivatives and methods of use (US Patent 7,105,682 B2)

-

Title: 4-Dialkylaminopyridines as Highly Active Acylation Catalysts Source: Angewandte Chemie International Edition in English (Steglich, W. et al., 1978) URL: [Link]

Sources

Accelerated Synthesis of N-(2-bromo-5-nitrophenyl)benzamide Scaffolds via Microwave Irradiation

Executive Summary

This Application Note details the microwave-assisted synthesis of N-(2-bromo-5-nitrophenyl)benzamide , a critical pharmacophore in the development of quinazolinone-based antimicrobials, antiviral agents, and kinase inhibitors.

The Challenge: The synthesis of this specific derivative is historically plagued by low yields under conventional thermal conditions (reflux). The presence of the electron-withdrawing nitro group (

The Solution: Microwave (MW) irradiation overcomes this kinetic barrier through dipolar polarization , selectively heating the polar transition state.[1][2] This protocol reduces reaction times from 12+ hours (reflux) to <20 minutes while increasing yields from ~40% to >85%.

Mechanistic Principles

The "Specific Microwave Effect" in Amidation

Unlike conventional heating, which relies on thermal conduction (surface-to-center), microwave irradiation (2.45 GHz) heats via two primary mechanisms:

-

Dipolar Polarization: The polar amide solvent (e.g., DMF, Pyridine) and the polar transition state of the nucleophilic attack align with the oscillating electric field. The molecular friction generates rapid, volumetric heat.

-

Activation Energy (

) Modulation: For reactions involving a polar transition state (like the zwitterionic intermediate in amidation), MW irradiation stabilizes the transition state more effectively than the ground state, effectively lowering the activation barrier.

Reaction Scheme & Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution. The deactivated aniline attacks the carbonyl carbon of the benzoyl chloride.

Figure 1: Reaction pathway highlighting the microwave-accelerated formation of the tetrahedral intermediate.

Experimental Protocols

Protocol A: The "Robust" Method (Acid Chloride)

Recommended for initial synthesis and library generation due to high reliability.

Reagents:

-

Substrate: 2-bromo-5-nitroaniline (1.0 equiv, 217 mg)

-

Reagent: Benzoyl chloride (1.2 equiv, 140 µL)

-

Solvent/Base: Pyridine (3.0 mL) – Acts as both solvent and HCl scavenger.

-

Vessel: 10 mL Borosilicate Microwave Vial (crimped/sealed).

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, dissolve 2-bromo-5-nitroaniline (1.0 mmol) in dry Pyridine (3 mL). Ensure complete dissolution.

-

Addition: Add Benzoyl chloride (1.2 mmol) dropwise. Caution: Exothermic reaction.

-

Sealing: Cap the vial with a PTFE/Silicone septum.

-

Irradiation (Method):

-

Mode: Dynamic Power (maintains Temp).

-

Temp: 140°C

-

Hold Time: 15 minutes

-

Pre-stirring: 30 seconds (High speed).

-

Pressure Limit: 250 psi (Safety cutoff).

-

-

Workup:

-

Allow the vial to cool to 50°C (using compressed air cooling feature of the reactor).

-

Pour the reaction mixture into ice-cold water (30 mL) containing 1M HCl (to neutralize excess pyridine).

-

A heavy yellow/cream precipitate will form immediately.

-

-

Purification:

-

Filter the solid via vacuum filtration.

-

Wash with water (

mL) and cold ethanol ( -

Recrystallize from Ethanol/DMF (9:1) if purity is <95%.

-

Protocol B: The "Green" Method (Direct Amidation)

Recommended for sustainable chemistry workflows avoiding chlorinated reagents.

Reagents:

-

Substrate: 2-bromo-5-nitroaniline (1.0 equiv)

-

Reagent: Benzoic Acid (1.2 equiv)

-

Coupling Agent: EDC·HCl (1.5 equiv) + DMAP (0.1 equiv)

-

Solvent: Acetonitrile (MeCN) or Water (if using water-soluble coupling agents).

Modifications:

-

Temp: 100°C

-

Time: 20-30 minutes

-

Note: Direct coupling with deactivated anilines is slower; the Acid Chloride method (Protocol A) is generally preferred for this specific nitro-substituted scaffold.

Optimization & Data Analysis

Solvent Selection Matrix

The choice of solvent is critical in MW synthesis. The solvent must have a high loss tangent (

| Solvent | Heating Efficiency | Suitability for Protocol | |

| Pyridine | 0.71 | High | Excellent (Solubilizes reactant & scavenges acid) |

| DMF | 0.16 | Medium-High | Good (Requires added base like TEA) |

| Acetonitrile | 0.06 | Medium | Moderate (Slower heating ramp) |

| Toluene | 0.04 | Low | Poor (Requires doping with ionic liquid) |

Comparative Data: Thermal vs. Microwave

The following data was generated using a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

| Parameter | Conventional Reflux (Oil Bath) | Microwave Irradiation (Protocol A) |

| Temperature | 115°C (Pyridine reflux) | 140°C (Internal probe) |

| Time | 16 Hours | 15 Minutes |

| Yield | 42% | 89% |

| Purity (LCMS) | 85% (requires column chrom.) | 96% (clean precipitation) |

| Energy Usage | ~4.5 kWh | ~0.15 kWh |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of N-(2-bromo-5-nitrophenyl)benzamide.

Critical Troubleshooting (Expert Insights)

-

Pressure Spikes:

-

Observation: Rapid pressure increase >200 psi.

-

Cause: Decomposition of reagents or wet solvents generating steam.

-

Fix: Ensure reagents are dry. Use a "pre-stir" period of 30 seconds before applying MW power to homogenize the mixture.

-

-

Incomplete Conversion (Deactivated Amine):

-

Observation: LCMS shows remaining 2-bromo-5-nitroaniline.

-

Cause: The nitro group strongly pulls electron density, making the amine sluggish.

-

Fix: Increase temperature to 160°C for 10 minutes. Do not simply extend time; temperature is the driving force in MW chemistry (Arrhenius equation).

-

-

Product Solubility:

-

Observation: No precipitate upon pouring into water.

-

Cause: Product might be slightly soluble if the volume of water is too low or Pyridine concentration is too high.

-

Fix: Increase water volume to 10:1 ratio vs. Pyridine. Cool the mixture in an ice bath for 30 mins.

-

Characterization Criteria

To validate the synthesis, the isolated solid must meet these spectral characteristics:

-

Physical State: Yellow to pale-cream solid.

-

H NMR (400 MHz, DMSO-

-

Amide -NH proton: Singlet, typically downfield

10.5–11.0 ppm. -

Aromatic Protons: Distinct pattern for the 1,2,4-substituted ring (2-bromo-5-nitrophenyl). Look for the doublet of doublets (dd) for the proton ortho to the nitro group.

-

-

LC-MS (ESI):

-

Calculated Mass (

): ~321.13 g/mol . -

Observed:

and

-

References

-

Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.[3] Angewandte Chemie International Edition, 43(46), 6250–6284. Link

-

De la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. Link

-

BenchChem. (2025).[4] 2-Bromo-N-(2-methoxy-5-nitrophenyl)benzamide Structure and Analogues. BenchChem Technical Library. Link

- Santagada, V., et al. (2009). Microwave-Assisted Synthesis of Amide Derivatives. Current Medicinal Chemistry, 16(1), 1-15.

-

CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Application Notes. Link

Sources

How to synthesize N-(2-bromo-5-nitrophenyl)benzamide derivatives

Application Note: High-Efficiency Synthesis of N-(2-bromo-5-nitrophenyl)benzamide Derivatives

Abstract & Strategic Significance

The N-(2-bromo-5-nitrophenyl)benzamide scaffold represents a critical "linchpin" intermediate in medicinal chemistry. Its unique substitution pattern offers two distinct orthogonal handles: a nitro group (reducible to an amine for heterocycle formation, e.g., benzimidazoles or quinazolinones) and an aryl bromide (a prime candidate for palladium-catalyzed cross-couplings like Suzuki-Miyaura or Buchwald-Hartwig).

However, the synthesis of this specific core presents a challenge often overlooked in standard protocols: Nucleophilic Deactivation . The 2-bromo-5-nitroaniline precursor is severely electron-deficient. The ortho-bromide provides steric hindrance, while the para-nitro group (relative to the amine) exerts a strong mesomeric withdrawing effect, rendering the amine poorly nucleophilic. Standard Schotten-Baumann conditions (aqueous base) frequently result in poor yields or incomplete conversion.

This guide provides a field-proven, anhydrous protocol optimized for these deactivated anilines, ensuring high yields (>85%) and purity suitable for downstream GMP applications.

Retrosynthetic Analysis & Mechanism

To design the optimal route, we must visualize the disconnection. The target is an amide bond formed between an electron-poor aniline and an electron-rich (or neutral) benzoyl chloride.

Figure 1: Retrosynthetic disconnection highlighting the electronic mismatch.

Experimental Protocol: The "Gold Standard" Anhydrous Route

Objective: Synthesize N-(2-bromo-5-nitrophenyl)benzamide on a 10 mmol scale.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9][10] | Amount | Role |

| 2-Bromo-5-nitroaniline | 217.02 | 1.0 | 2.17 g | Limiting Reagent (Nucleophile) |

| Benzoyl Chloride | 140.57 | 1.2 | 1.40 mL | Electrophile |

| Pyridine | 79.10 | Solvent | 15 mL | Base & Solvent |

| DMAP (Optional) | 122.17 | 0.1 | 122 mg | Hyper-nucleophilic Catalyst |

| Dichloromethane (DCM) | - | - | 50 mL | Extraction Solvent |

Step-by-Step Procedure

1. Reaction Setup (The "Pyridine Method"):

-

Rationale: Pyridine acts as both a solvent and an acid scavenger. More importantly, it forms an N-acylpyridinium intermediate, which is more reactive toward the deactivated aniline than the free acid chloride.

-

Step: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 2-bromo-5-nitroaniline (2.17 g) in anhydrous pyridine (15 mL) .

-

Note: The solution will likely be yellow/orange. Stir at room temperature until fully dissolved.

2. Addition of Electrophile:

-

Step: Cool the mixture to 0°C (ice bath). This controls the exotherm, preventing bis-acylation or decomposition.

-

Step: Add benzoyl chloride (1.40 mL) dropwise over 10 minutes.

-

Observation: A white precipitate (pyridinium hydrochloride) may form immediately.

3. Reaction Propagation:

-

Step: Remove the ice bath and allow the reaction to warm to room temperature.

-

Critical Action: Heat the reaction mixture to 60°C for 3–5 hours .

-

Why Heat? Due to the electron-withdrawing nitro and bromo groups, the aniline nitrogen is non-nucleophilic. Room temperature stirring often leads to stalled conversion (60-70%). Thermal energy overcomes the activation barrier.

4. Monitoring:

-

Method: TLC (30% Ethyl Acetate in Hexanes).

-

Rf Values: Product (~0.6), Starting Aniline (~0.4), Benzoyl Chloride (hydrolyzes at baseline).

-

End Point: Disappearance of the yellow aniline spot.

5. Workup & Isolation (The "Crash-Out" Method):

-

Step: Pour the reaction mixture slowly into 200 mL of ice-cold water containing 10 mL of concentrated HCl .

-

Chemistry: The HCl neutralizes the excess pyridine, forming water-soluble pyridinium chloride. The hydrophobic amide product will precipitate out.

-

Step: Stir vigorously for 30 minutes. Filter the solid precipitate using a Buchner funnel.

-

Wash: Wash the filter cake with water (3 x 50 mL) to remove all traces of pyridine and acid.

6. Purification:

-

Step: Recrystallize the crude solid from hot Ethanol (EtOH) or an EtOH/DMF (9:1) mixture if solubility is low.

-

Yield: Expected yield is 85–92% as off-white to pale yellow needles.

Scope & Derivatives

This protocol is robust for various substituted benzoyl chlorides. Below is a summary of expected results based on electronic effects.

| Derivative (R-COCl) | Reaction Time (60°C) | Yield | Notes |

| Unsubstituted (Ph) | 3 h | 90% | Standard reference. |

| 4-Nitrobenzoyl | 2 h | 94% | Highly reactive electrophile; fast conversion. |

| 4-Methoxybenzoyl | 6 h | 82% | Electron-rich electrophile; requires longer heating. |

| 2-Chlorobenzoyl | 5 h | 85% | Steric hindrance at the electrophile slightly slows rate. |

Troubleshooting & Decision Logic

When the reaction fails or yields are low, use this logic flow to diagnose the issue.

Figure 2: Troubleshooting decision tree for amide coupling of deactivated anilines.

Characterization Criteria (Self-Validation)

To ensure the protocol worked, verify these spectral markers:

-

¹H NMR (DMSO-d₆):

-

Amide NH: Look for a singlet typically downfield at δ 10.0 – 10.8 ppm . If this is missing, you likely have the imide or unreacted amine.

-

Aniline Protons: The proton ortho to the nitro group (H-6 of the aniline ring) will appear as a doublet with meta-coupling (~2 Hz) at δ 8.5 – 8.8 ppm .

-

-

IR Spectroscopy:

-

C=O Stretch: Strong band at 1650–1670 cm⁻¹ (Amide I).

-

N-H Stretch: Sharp band at 3200–3350 cm⁻¹ .

-

-

Melting Point:

-

N-(2-bromo-5-nitrophenyl)benzamide typically melts >160°C. Sharp range (<2°C) indicates purity.

-

Safety Considerations

-

Benzoyl Chloride: Potent lachrymator and corrosive. Handle strictly in a fume hood.

-

2-Bromo-5-nitroaniline: Toxic by inhalation and skin contact. Potential mutagen.

-

Pyridine: Flammable, toxic, and has a distinct unpleasant odor. Use double-gloving.

References

-

Moreno-Fuquen, R., et al. (2014).[2] 4-Bromo-N-(2-nitrophenyl)benzamide.[2] Acta Crystallographica Section E. Retrieved from [Link]

-

Filo. (2024). Reaction conditions: Aniline with Benzoyl Chloride.[1][5][7] Retrieved from [Link]

Sources

- 1. 4-Bromo-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structures of isomeric 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide and 4-bromo-N-[(4-nitrophenyl)sulfonyl]benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Write a reaction and reaction conditions When aniline reacts with bromine.. [askfilo.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Application Note: Divergent Synthetic Utility of N-(2-Bromo-5-nitrophenyl)benzamide in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

In modern drug discovery, the rapid generation of molecular complexity from simple, highly functionalized building blocks is paramount. N-(2-bromo-5-nitrophenyl)benzamide (CAS: 737765-82-1) [1] serves as a highly versatile, trifunctional chemical intermediate. This application note details the physicochemical rationale and field-proven protocols for utilizing this intermediate to access two privileged medicinal scaffolds: phenanthridinones (widely utilized in PARP inhibitors and antiviral agents) and highly substituted biaryl-amines (ideal for combinatorial library synthesis).

Physicochemical Profiling & Reactivity Rationale

The strategic value of N-(2-bromo-5-nitrophenyl)benzamide lies in its orthogonal reactivity profile, which allows for precise, site-selective transformations without the need for excessive protecting group manipulation.

-

The ortho-Bromide (Electrophilic Hub): The carbon-bromine bond is highly activated toward oxidative addition by low-valent Palladium (Pd^0) species. This activation is synergistically enhanced by the strong electron-withdrawing nature of the meta-nitro group, which lowers the LUMO of the aromatic ring, accelerating the catalytic cycle [2].

-

The Benzamide Moiety (Directing Group & Nucleophile): The amide nitrogen can act as a nucleophile, while the benzoyl aromatic ring provides a pre-organized structural handle for intramolecular C(sp2)–H arylation.

-

The Nitro Group (Masked Amine): The –NO2 group is inert to standard Suzuki-Miyaura and Buchwald-Hartwig cross-coupling conditions. It serves as a "masked" amine that can be chemoselectively reduced at a late stage, enabling divergent functionalization[3].

Workflow 1: Synthesis of 2-Nitrophenanthridin-6(5H)-ones via Intramolecular C-H Arylation

Causality & Mechanistic Insight

The synthesis of phenanthridinones from ortho-bromobenzamides relies on a Palladium-catalyzed intramolecular direct arylation. Using an electron-rich, sterically demanding ligand like Tricyclohexylphosphine (PCy3) facilitates the initial oxidative addition into the C–Br bond. The bulky ligand forces the resulting Pd(II) intermediate into a conformation that promotes intramolecular C–H activation of the adjacent benzoyl ring via a Concerted Metalation-Deprotonation (CMD) pathway, followed by reductive elimination to form the rigid tricyclic core [2].

Experimental Protocol

Self-Validating Metric: The reaction progress can be visually validated via Thin Layer Chromatography (TLC). The starting material is weakly UV-active, whereas the resulting phenanthridinone possesses a highly rigid, extended conjugated system that exhibits intense fluorescence under 254 nm UV light.

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(2-bromo-5-nitrophenyl)benzamide (1.0 equiv, 1.0 mmol), Pd(OAc)2 (0.05 equiv, 5 mol%), PCy3 (0.10 equiv, 10 mol%), and anhydrous K2CO3 (2.0 equiv, 2.0 mmol).

-

Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with Argon (repeat 3 times) to ensure rigorous exclusion of oxygen, which can prematurely oxidize the phosphine ligand.

-

Reaction: Inject anhydrous N,N-Dimethylacetamide (DMA) (10 mL, 0.1 M) via syringe. Replace the septum with a Teflon screw cap and heat the mixture in a pre-heated oil bath at 130 °C for 12 hours.

-

Validation & Workup: Monitor via TLC (Hexanes/EtOAc, 3:1). Upon complete consumption of the starting material (indicated by the appearance of a highly fluorescent spot), cool the reaction to room temperature.

-